6-(4-Fluorophenyl)pyridine-3-boronic acid
Description
Chemical Structure and Properties 6-(4-Fluorophenyl)pyridine-3-boronic acid (CAS: 1072944-20-7) is a boronic acid derivative with the molecular formula C₁₁H₉BFNO₂ and a molecular weight of 217.01 g/mol . Its structure features a pyridine ring substituted at position 6 with a 4-fluorophenyl group and a boronic acid (-B(OH)₂) group at position 3 (Figure 1). The fluorine atom on the phenyl ring introduces electron-withdrawing effects, enhancing the electrophilicity of the boronic acid, which is critical for its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .
Applications
This compound is widely used in medicinal chemistry and materials science. For example, it serves as a key intermediate in synthesizing imidazo[1,2-a]pyridine derivatives, which exhibit biological activity . also highlights its role in synthesizing dual inhibitors targeting isoforms of kinases, underscoring its versatility in drug discovery.
Properties
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZGWRIBKHUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660629 | |
| Record name | [6-(4-Fluorophenyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-20-7 | |
| Record name | B-[6-(4-Fluorophenyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(4-Fluorophenyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyridine-3-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between a halogenated pyridine derivative and a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenolic derivatives, while reduction can produce various hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including 6-(4-Fluorophenyl)pyridine-3-boronic acid, have garnered attention for their potential anticancer properties. They can inhibit proteasomes, which are crucial for regulating protein degradation in cells. This mechanism is similar to that of bortezomib, a well-known anticancer drug used for treating multiple myeloma. Studies have shown that modifications in the boronic acid structure can enhance selectivity and efficacy against cancer cells .
Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. The introduction of the boronic acid moiety into bioactive molecules can improve their pharmacokinetic profiles and biological activities, making them promising candidates for developing new antibiotics and antiviral agents .
Organic Synthesis
Cross-Coupling Reactions
One of the most prominent applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles .
Synthesis of Complex Molecules
The compound can also serve as a building block in synthesizing more complex organic structures. Its ability to undergo various transformations makes it useful in creating diverse chemical entities for pharmaceutical applications .
Analytical Chemistry
Chromatography and Mass Spectrometry
this compound is utilized in analytical techniques such as chromatography and mass spectrometry. Its unique properties allow for effective separation and identification of compounds in complex mixtures, making it valuable in both research and quality control settings .
- Anticancer Research : A study explored the modification of boronic acids to enhance their proteasome inhibition capabilities. The results indicated that certain derivatives showed improved efficacy against multiple myeloma cells compared to traditional treatments .
- Synthesis Applications : In a synthetic chemistry project, researchers successfully employed this compound in a multi-step reaction to create a novel compound with potential therapeutic effects against bacterial infections .
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)pyridine-3-boronic acid exerts its effects is primarily through its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The molecular targets and pathways involved often include enzymes with active site serine residues, such as proteases and kinases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-(3-Phenylpropoxy)pyridine-3-boronic Acid (Compound 76)
- Structure : Features a 3-phenylpropoxy group at position 6 instead of 4-fluorophenyl.
- Activity : Demonstrates potent efflux pump inhibition in bacteria but lacks intrinsic antibacterial activity .
- Key Difference : The alkoxy substituent (vs. fluorophenyl) reduces electron-withdrawing effects, decreasing boronic acid reactivity. This compound is tailored for modulating antibiotic resistance rather than cross-coupling applications.
2-Fluoro-6-phenylpyridine-3-boronic Acid (FA-1409)
- Structure : Fluorine at position 2 of the pyridine ring and phenyl at position 6 (CAS: 1029654-19-0) .
6-(Ethanesulfonyl)pyridine-3-boronic Acid
Table 1: Electronic Effects of Substituents
| Compound | Substituent at C-6 | Electronic Effect | Reactivity in Cross-Coupling |
|---|---|---|---|
| 6-(4-Fluorophenyl)pyridine-3-boronic acid | 4-Fluorophenyl | Moderate electron-withdrawing | High |
| 6-(Ethanesulfonyl)pyridine-3-boronic acid | Ethanesulfonyl | Strong electron-withdrawing | Moderate |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | 3-Phenylpropoxy | Electron-donating | Low (tailored for bioactivity) |
1-(4-Fluorophenyl)pyrazole-4-boronic Acid (BB-5119)
- Structure : Pyrazole core with 4-fluorophenyl and boronic acid groups (CAS: 1072945-89-1) .
- Application : Pyrazole derivatives are common in kinase inhibitors. The heterocyclic core may offer better binding affinity in certain targets compared to pyridine-based analogs.
6-(BOC-Methylamino)pyridine-3-boronic Acid
- Structure: BOC-protected methylamino group at position 6 (CAS: 1218790-80-7) .
- Utility: The amino group introduces solubility and steric hindrance, requiring deprotection steps for cross-coupling. This limits its use compared to the unmodified fluorophenyl derivative.
Biological Activity
6-(4-Fluorophenyl)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H10BNO2
- CAS Number : 1072944-20-7
The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols, which is crucial in biological interactions.
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied as an inhibitor of efflux pumps in bacteria, which are mechanisms that confer antibiotic resistance.
Inhibition of Efflux Pumps
Research indicates that derivatives of pyridine-3-boronic acids can inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of co-administered antibiotics like ciprofloxacin. For instance, compounds structurally similar to this compound have shown a four-fold increase in ciprofloxacin activity due to their ability to promote Ethidium Bromide accumulation within bacterial cells, indicating a potential mode of action as NorA inhibitors .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. Studies suggest that it can significantly potentiate the effects of existing antibiotics by inhibiting resistance mechanisms. The following table summarizes some key findings:
| Compound | Target Organism | Mechanism of Action | Efficacy Increase |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibition of NorA efflux pump | 4-fold increase |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Staphylococcus aureus | Inhibition of NorA efflux pump | 4-fold increase |
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate its effects on cancer cell lines. While specific data on this compound was limited, related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
-
Case Study on Antibiotic Resistance :
A study explored the use of pyridine-3-boronic acids in overcoming antibiotic resistance in Staphylococcus aureus. The results indicated that these compounds could effectively inhibit the NorA efflux pump, thus restoring sensitivity to antibiotics . -
Cytotoxicity in Cancer Research :
Related studies on pyridine derivatives have shown promising results in reducing cell viability in hormone-dependent cancer cell lines. For example, certain derivatives exhibited IC50 values as low as against T47-D cells, suggesting that modifications to the pyridine structure could enhance anticancer activity .
Toxicological Profile
The compound's safety profile has also been assessed. According to safety data sheets, exposure to high concentrations may lead to respiratory issues similar to reactive airways dysfunction syndrome (RADS). However, no significant endocrine-disrupting properties have been identified .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
